2-溴-5-羟基-4-甲氧基苯甲酸

描述

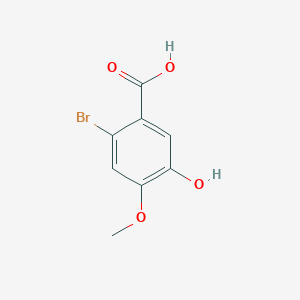

2-Bromo-5-hydroxy-4-methoxybenzoic acid is a benzoic acid derivative with the molecular formula C8H7BrO4 and a molecular weight of 247.04 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

科学研究应用

2-Bromo-5-hydroxy-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

生化分析

Biochemical Properties

2-Bromo-5-hydroxy-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are typically characterized by the compound’s ability to modulate the activity of these enzymes, either by inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression related to cell proliferation and apoptosis. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Bromo-5-hydroxy-4-methoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can induce oxidative stress by generating reactive oxygen species, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Bromo-5-hydroxy-4-methoxybenzoic acid has been observed to cause sustained alterations in cellular functions, such as prolonged activation of stress response pathways .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .

Metabolic Pathways

2-Bromo-5-hydroxy-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities. These metabolic pathways can influence the overall effect of the compound on cellular functions and metabolic flux .

Transport and Distribution

The transport and distribution of 2-Bromo-5-hydroxy-4-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biochemical activity and localization .

Subcellular Localization

2-Bromo-5-hydroxy-4-methoxybenzoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial functions and oxidative stress responses .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid typically involves the bromination of 5-hydroxy-4-methoxybenzoic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated by recrystallization .

Industrial Production Methods: On an industrial scale, the production of 2-Bromo-5-hydroxy-4-methoxybenzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent purification steps, such as crystallization and filtration, is common to achieve high purity levels .

化学反应分析

Types of Reactions: 2-Bromo-5-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of substituted benzoic acid derivatives.

Oxidation: Formation of 2-Bromo-5-methoxy-4-methoxybenzaldehyde.

Reduction: Formation of 2-Bromo-5-hydroxy-4-methoxybenzyl alcohol.

作用机制

The mechanism of action of 2-Bromo-5-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

- 2-Bromo-4-methoxybenzoic acid

- 5-Bromo-2-hydroxybenzoic acid

- 2-Bromo-5-methoxybenzoic acid

Comparison: 2-Bromo-5-hydroxy-4-methoxybenzoic acid is unique due to the presence of both a hydroxyl and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Bromo-4-methoxybenzoic acid, it has an additional hydroxyl group that enhances its solubility and reactivity. Compared to 5-Bromo-2-hydroxybenzoic acid, it has a methoxy group that can influence its electronic properties and interactions with biological targets .

生物活性

2-Bromo-5-hydroxy-4-methoxybenzoic acid (C8H7BrO4) is an organic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, drawing from various scientific studies and literature.

Chemical Structure and Properties

The compound features a bromine atom, a hydroxyl group, and a methoxy group attached to a benzoic acid backbone. These functional groups contribute to its unique reactivity and biological properties.

2-Bromo-5-hydroxy-4-methoxybenzoic acid has been shown to interact with several enzymes and proteins involved in critical biochemical pathways. Notably, it modulates the activity of:

- Catalase : Involved in the breakdown of hydrogen peroxide.

- Superoxide Dismutase (SOD) : Plays a role in protecting cells from oxidative damage.

These interactions can lead to either inhibition or activation of these enzymes depending on the specific cellular context.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : It affects the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell proliferation and apoptosis.

- Gene Expression : Alters the expression of genes associated with cell survival and death.

- Metabolic Enzyme Activity : Modulates metabolic pathways that impact cellular energy homeostasis.

The mechanism by which 2-Bromo-5-hydroxy-4-methoxybenzoic acid exerts its biological effects involves:

- Interaction with Molecular Targets : The bromine and hydroxyl groups facilitate binding to specific enzymes or receptors.

- Pathway Modulation : It can either enhance or suppress biological pathways based on its concentration and the cellular environment.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by enhancing the activity of SOD and catalase, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

Case Studies

Several case studies have investigated the therapeutic potential of 2-Bromo-5-hydroxy-4-methoxybenzoic acid:

- Diabetes Management : In preclinical studies, this compound has been explored as a potential SGLT2 inhibitor, which could be beneficial in managing blood glucose levels in diabetic patients .

- Cancer Research : Preliminary investigations suggest that it may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptotic pathways .

- Neurological Applications : Its ability to inhibit catechol-O-methyltransferase positions it as a candidate for further exploration in neurodegenerative disease therapies.

Data Table

The following table summarizes key biological activities and research findings related to 2-Bromo-5-hydroxy-4-methoxybenzoic acid:

属性

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHWIPQTBHQOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。